molecular formula C20H22N2O6 B2490991 N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide CAS No. 954625-92-4

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide

Cat. No.: B2490991
CAS No.: 954625-92-4
M. Wt: 386.404
InChI Key: ZFLGPYNLAPQGQK-UHFFFAOYSA-N
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Description

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide is a synthetic compound that features a unique structure combining an oxazolidinone ring with a trimethoxyphenyl group and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. The trimethoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the benzamide moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives and trimethoxyphenyl-containing molecules, such as:

  • N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Uniqueness

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-25-16-9-14(10-17(26-2)18(16)27-3)22-12-15(28-20(22)24)11-21-19(23)13-7-5-4-6-8-13/h4-10,15H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLGPYNLAPQGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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